molecular formula C22H37BrO5 B12590155 1-(2-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}ethoxy)-4-(octyloxy)benzene CAS No. 649739-54-8

1-(2-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}ethoxy)-4-(octyloxy)benzene

Cat. No.: B12590155
CAS No.: 649739-54-8
M. Wt: 461.4 g/mol
InChI Key: MQKVKZLRBURZNC-UHFFFAOYSA-N
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Description

1-(2-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}ethoxy)-4-(octyloxy)benzene is an organic compound with a complex structure It contains multiple ethoxy groups and a bromine atom, making it a versatile molecule in various chemical reactions and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}ethoxy)-4-(octyloxy)benzene typically involves multiple steps. One common method starts with the preparation of intermediate compounds such as 1-bromo-2-(2-methoxyethoxy)ethane . This intermediate is then subjected to further reactions involving ethoxy groups and bromination to achieve the final compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as distillation and recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}ethoxy)-4-(octyloxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various ethers and alcohols.

Scientific Research Applications

1-(2-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}ethoxy)-4-(octyloxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}ethoxy)-4-(octyloxy)benzene involves its ability to participate in various chemical reactions due to the presence of reactive bromine and ethoxy groups. These groups enable the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}ethoxy)-4-(octyloxy)benzene is unique due to its multiple ethoxy groups and the presence of both bromine and octyloxy groups

Properties

CAS No.

649739-54-8

Molecular Formula

C22H37BrO5

Molecular Weight

461.4 g/mol

IUPAC Name

1-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]-4-octoxybenzene

InChI

InChI=1S/C22H37BrO5/c1-2-3-4-5-6-7-13-27-21-8-10-22(11-9-21)28-20-19-26-18-17-25-16-15-24-14-12-23/h8-11H,2-7,12-20H2,1H3

InChI Key

MQKVKZLRBURZNC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)OCCOCCOCCOCCBr

Origin of Product

United States

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